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Compound of Interest

Compound Name: 4-Bromo-2-(trimethylsilyl)thiazole

Cat. No.: B028640 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2-(trimethylsilyl)thiazole is a key heterocyclic building block in organic synthesis,

particularly valued in the construction of complex thiazole-containing molecules. Its utility is

prominent in the development of pharmaceuticals and agrochemicals. The strategic placement

of a bromo group at the 4-position and a trimethylsilyl (TMS) group at the 2-position offers

synthetic chemists a versatile platform for a variety of chemical transformations. The TMS

group can activate the thiazole ring for electrophilic substitution or be replaced in cross-

coupling reactions, while the bromo substituent provides a handle for introducing further

molecular complexity through reactions like Suzuki or Stille couplings. A thorough

understanding of its spectroscopic properties is fundamental for its correct identification, purity

assessment, and for monitoring its transformations in chemical reactions. This guide provides a

detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) spectroscopic data for 4-Bromo-2-(trimethylsilyl)thiazole.

Molecular Structure and Properties
The structural representation and key properties of 4-Bromo-2-(trimethylsilyl)thiazole are

summarized below.
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Property Value

Chemical Formula C₆H₁₀BrNSSi

Molecular Weight 236.20 g/mol

CAS Number 108306-53-2

Appearance Liquid

Density 1.384 g/mL at 25 °C

Spectroscopic Data Analysis
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous

identification and characterization of 4-Bromo-2-(trimethylsilyl)thiazole. While readily

available, open-access experimental spectra are limited, the expected spectral features can be

predicted based on the molecular structure and data from closely related compounds. The

seminal work on the synthesis of silylated thiazoles by Dondoni et al. provides a foundational

understanding of these molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The proton NMR spectrum of 4-Bromo-2-(trimethylsilyl)thiazole is expected to be simple and

highly informative.

Expected ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3 Singlet 1H H-5 (thiazole ring)

~0.3 Singlet 9H -Si(CH₃)₃

Interpretation:
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Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the 5-position. Due

to the absence of adjacent protons, its signal is expected to appear as a sharp singlet. Its

chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of

the nitrogen and sulfur atoms and the bromine atom.

Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to

the silicon atom are chemically equivalent. Therefore, they will give rise to a single, strong

singlet signal at a characteristically upfield chemical shift, typically around 0.3 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~160 C-2 (thiazole ring)

~125 C-5 (thiazole ring)

~115 C-4 (thiazole ring)

~ -1 -Si(CH₃)₃

Interpretation:

Thiazole Carbons: Three distinct signals are expected for the carbon atoms of the thiazole

ring. The carbon atom at the 2-position (C-2), bonded to the nitrogen, sulfur, and silicon

atoms, will be the most deshielded and appear at the lowest field. The carbon at the 4-

position (C-4), bearing the bromine atom, will be significantly shielded compared to C-2. The

carbon at the 5-position (C-5) will resonate at a chemical shift intermediate to C-2 and C-4.

Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group will exhibit a

single signal at a very upfield chemical shift, typically below 0 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Bromo-2-(trimethylsilyl)thiazole, the presence of bromine and silicon
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isotopes will lead to a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

m/z Interpretation

235/237

Molecular ion peak [M]⁺, showing the

characteristic isotopic pattern for one bromine

atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

220/222
Fragment ion corresponding to the loss of a

methyl group ([M-CH₃]⁺).

73
Fragment ion corresponding to the trimethylsilyl

cation ([Si(CH₃)₃]⁺).

Interpretation:

The mass spectrum will prominently display the molecular ion peak with its characteristic

isotopic signature for a monobrominated compound. The base peak is often the trimethylsilyl

cation at m/z 73, which is a very stable fragment. Another significant fragment would arise from

the loss of a methyl radical from the molecular ion. PubChem provides predicted mass-to-

charge ratios for various adducts which can be useful in high-resolution mass spectrometry

analysis.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:
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Wavenumber (cm⁻¹) Assignment

~3100 C-H stretching (aromatic, thiazole ring)

~2960, 2900 C-H stretching (aliphatic, CH₃ of TMS)

~1450-1550 C=C and C=N stretching (thiazole ring)

~1250
Si-C stretching (symmetric deformation of Si-

(CH₃)₃)

~840 Si-C stretching (rocking of Si-(CH₃)₃)

~700-800 C-Br stretching

Interpretation:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the thiazole

ring and the TMS group. The vibrations of the thiazole ring will appear in the fingerprint region.

The strong bands corresponding to the Si-C stretching and deformation modes of the TMS

group are highly characteristic and useful for confirming its presence.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 4-Bromo-2-
(trimethylsilyl)thiazole.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(trimethylsilyl)thiazole
in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon signals.
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Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by

placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations
Molecular Structure of 4-Bromo-2-(trimethylsilyl)thiazole
Caption: 2D structure of 4-Bromo-2-(trimethylsilyl)thiazole.

Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Conclusion
The spectroscopic data for 4-Bromo-2-(trimethylsilyl)thiazole provides a definitive fingerprint

for its identification and characterization. The combination of NMR, MS, and IR spectroscopy

allows for a complete structural elucidation and purity assessment, which are critical for its

application in synthetic organic chemistry. This guide serves as a valuable resource for

researchers utilizing this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b028640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

